molecular formula C8H10N2OS B2834396 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol CAS No. 1865009-47-7

2-((Cyclopropylmethyl)thio)pyrimidin-4-ol

Cat. No.: B2834396
CAS No.: 1865009-47-7
M. Wt: 182.24
InChI Key: IWKASEZEQXMTFP-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethyl)thio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a cyclopropylmethylthio group at position 2 and a hydroxyl group at position 4 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol typically involves the introduction of the cyclopropylmethylthio group to the pyrimidine ring. One common method is the nucleophilic substitution reaction of 2-halo derivatives of pyrimidine with cyclopropylmethylthiol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can also be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropylmethyl)thio)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-((Cyclopropylmethyl)thio)pyrimidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound may also interact with enzymes and receptors involved in oxidative stress and cellular signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

2-((Cyclopropylmethyl)thio)pyrimidin-4-ol can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(cyclopropylmethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-7-3-4-9-8(10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKASEZEQXMTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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